molecular formula C5H10Br2 B1582255 1,3-Dibromo-3-methylbutane CAS No. 24443-15-0

1,3-Dibromo-3-methylbutane

Cat. No. B1582255
CAS RN: 24443-15-0
M. Wt: 229.94 g/mol
InChI Key: XMJFMQSXQQUJTQ-UHFFFAOYSA-N
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Description

1,3-Dibromo-3-methylbutane is a chemical compound with the CAS Number: 24443-15-0. Its molecular formula is C5H10Br2 and it has a molecular weight of 229.94 .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-3-methylbutane consists of a five-carbon chain (butane) with two bromine atoms attached to the third carbon atom and a methyl group attached to the same carbon .


Physical And Chemical Properties Analysis

1,3-Dibromo-3-methylbutane has a density of 1.7±0.1 g/cm3, a boiling point of 181.6±8.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 40.1±3.0 kJ/mol and a flash point of 58.5±17.7 °C. Its index of refraction is 1.503 .

Scientific Research Applications

Thermophysical Property Data Research

  • Application Summary: 1,3-Dibromo-3-methylbutane is used in the field of physical chemistry for the study of thermophysical properties . The National Institute of Standards and Technology (NIST) has critically evaluated the thermophysical property data for this compound .
  • Methods of Application: The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package . The properties studied include normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and viscosity among others .
  • Results: The results of these studies are used to provide a comprehensive set of thermophysical property data for 1,3-Dibromo-3-methylbutane .

Synthesis of 1-(3-methylbutyl)pyrrole

  • Application Summary: 1,3-Dibromo-3-methylbutane is used in the synthesis of 1-(3-methylbutyl)pyrrole .
  • Methods of Application: The specific methods of synthesis are not detailed in the sources, but it typically involves a series of organic reactions .
  • Results: The result is the successful synthesis of 1-(3-methylbutyl)pyrrole .

Mass Spectrometry Research

  • Application Summary: 1,3-Dibromo-3-methylbutane is used in the field of analytical chemistry for mass spectrometry research .
  • Methods of Application: The compound is subjected to electron ionization in a mass spectrometer, and the resulting spectrum is analyzed .
  • Results: The mass spectrum provides valuable information about the molecular structure of the compound .

Extraction Solvent for Polycyclic Aromatic Hydrocarbons

  • Application Summary: 1,3-Dibromo-3-methylbutane is used as an extraction solvent for the determination of polycyclic aromatic hydrocarbons in water samples .
  • Methods of Application: The compound is used in a liquid-liquid microextraction procedure combined with gas chromatography .
  • Results: The method allows for the efficient extraction and detection of polycyclic aromatic hydrocarbons in water samples .

Production of Pentyl Peroxy Radical

  • Application Summary: 1,3-Dibromo-3-methylbutane is used in the production of pentyl peroxy radical .
  • Methods of Application: The compound is subjected to direct photolysis production method .
  • Results: The result is the successful production of pentyl peroxy radical .

Gas Chromatography-Mass Spectrometry

  • Application Summary: 1,3-Dibromo-3-methylbutane is used in gas chromatography-mass spectrometry .
  • Methods of Application: The compound is used in combination with liquid-liquid microextraction .
  • Results: The method allows for the efficient extraction and detection of various compounds .

Safety And Hazards

1,3-Dibromo-3-methylbutane is considered hazardous. It can cause skin irritation and serious eye irritation. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1,3-dibromo-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-5(2,7)3-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJFMQSXQQUJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179203
Record name Butane, 1,3-dibromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-3-methylbutane

CAS RN

24443-15-0
Record name Butane, 1,3-dibromo-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024443150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,3-dibromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-2-methylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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